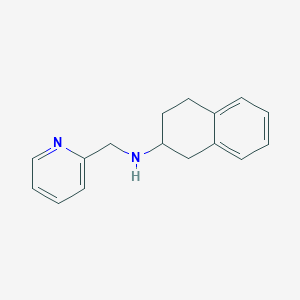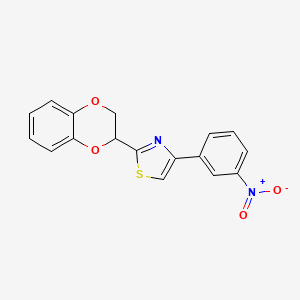![molecular formula C22H27N3O3S B5175218 4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, commonly known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including cancer research and drug development.
Mecanismo De Acción
The mechanism of action of BMB involves the inhibition of tubulin polymerization, which is essential for cell division. BMB binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMB inhibits the proliferation of cancer cells and induces apoptosis. BMB has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. In vivo studies have shown that BMB inhibits tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. BMB is also stable and can be stored for long periods without degradation. However, BMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of BMB. One direction is the development of BMB analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of BMB with other anticancer agents. BMB could also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BMB is a chemical compound that has shown promise in scientific research, particularly in cancer research and drug development. The synthesis of BMB has been optimized to yield high purity and high yields. BMB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. BMB has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BMB, including the development of analogs and investigation of synergistic effects.
Métodos De Síntesis
The synthesis of BMB involves several steps, starting with the reaction of 4-nitrophenyl isothiocyanate with 4-morpholinylaniline. This reaction produces 4-(4-morpholinyl)phenyl isothiocyanate, which is then reacted with 4-butoxyaniline to form the final product, BMB. The synthesis of BMB has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
BMB has been studied for its potential applications in cancer research and drug development. In cancer research, BMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In drug development, BMB has been studied as a potential lead compound for the development of new anticancer agents.
Propiedades
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-3-14-28-20-10-4-17(5-11-20)21(26)24-22(29)23-18-6-8-19(9-7-18)25-12-15-27-16-13-25/h4-11H,2-3,12-16H2,1H3,(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAXHSXSYTULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)
![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5175171.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)

![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)